molecular formula C11H10F3N3 B1608769 3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine CAS No. 345-07-3

3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine

Cat. No.: B1608769
CAS No.: 345-07-3
M. Wt: 241.21 g/mol
InChI Key: DAAKMPQKHLKAHN-UHFFFAOYSA-N
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Description

3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine is a compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. The trifluoromethyl group attached to the phenyl ring enhances the compound’s chemical stability and biological activity, making it a valuable molecule in various fields such as medicinal chemistry, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine typically involves the condensation of 3-(trifluoromethyl)benzaldehyde with hydrazine derivatives under acidic or basic conditions. One common method includes the reaction of 3-(trifluoromethyl)benzaldehyde with methylhydrazine in the presence of an acid catalyst to form the desired pyrazole derivative . The reaction conditions often require refluxing the mixture for several hours to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the trifluoromethyl group significantly enhances its stability and activity compared to other pyrazole derivatives .

Properties

IUPAC Name

5-methyl-2-[3-(trifluoromethyl)phenyl]pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N3/c1-7-5-10(15)17(16-7)9-4-2-3-8(6-9)11(12,13)14/h2-6H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAAKMPQKHLKAHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)C2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70395894
Record name 3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

345-07-3
Record name 3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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